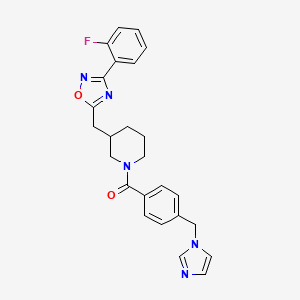

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

説明

The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” (hereafter referred to as Compound A) is a structurally complex molecule featuring three key pharmacophores:

- A 1H-imidazole ring attached via a methylene bridge to a phenyl group.

- A piperidine moiety linked to a methanone group.

- A 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and connected to the piperidine via a methylene spacer.

The 2-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic effects, while the oxadiazole ring could contribute to π-π stacking or hydrogen bonding .

特性

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2/c26-22-6-2-1-5-21(22)24-28-23(33-29-24)14-19-4-3-12-31(16-19)25(32)20-9-7-18(8-10-20)15-30-13-11-27-17-30/h1-2,5-11,13,17,19H,3-4,12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDNRLSZHVNWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Oxadiazole Compounds

Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that integrates imidazole and oxadiazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

- Imidazole Moiety : Imidazole derivatives have been linked to various biological activities, including antifungal, antibacterial, and anticancer properties. They often act by interacting with enzymes and receptors in target cells.

- Oxadiazole Moiety : The 1,2,4-oxadiazole ring is recognized for its potential as an anticancer agent. Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies indicate that compounds incorporating oxadiazole can target multiple pathways in cancer cells:

- Inhibition of Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification in cancer cells .

- Induction of Apoptosis : The imidazole component may enhance the induction of apoptosis in tumor cells by modulating signaling pathways that lead to programmed cell death .

Antimicrobial Properties

Imidazole derivatives are also noted for their antimicrobial activities. The presence of the imidazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.

Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study highlighted the ability of these compounds to disrupt cell cycle progression and induce apoptosis .

Study 2: Antimicrobial Activity

Another investigation focused on imidazole derivatives showed promising results against pathogenic fungi and bacteria. The study found that modifications to the imidazole structure could enhance antimicrobial potency, suggesting that similar modifications could be explored for the compound .

Research Findings

類似化合物との比較

Table 1: Structural Features of Compound A and Analogous Compounds

Key Observations:

Heterocyclic Diversity: Compound A uniquely combines imidazole, oxadiazole, and piperidine motifs. In contrast, the benzoimidazole analog in lacks the oxadiazole ring but includes a trifluoromethylphenyl group, which may enhance lipophilicity.

Fluorine Substitution :

- The 2-fluorophenyl group in Compound A is shared with but differs from the 3-(trifluoromethyl)phenyl in , which offers greater steric bulk and electron-withdrawing effects.

Linker Flexibility :

Pharmacological Potential:

- Kinase or GPCR modulation (e.g., ’s trifluoromethylphenyl group, common in kinase inhibitors). The oxadiazole in is associated with antimicrobial activity, hinting at broader therapeutic applications.

Limitations and Unique Advantages of Compound A

- Limitations :

- Advantages :

- Synergy between imidazole (hydrogen bonding) and oxadiazole (rigidity) could optimize target engagement.

- The 2-fluorophenyl group balances electronic effects without excessive steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。